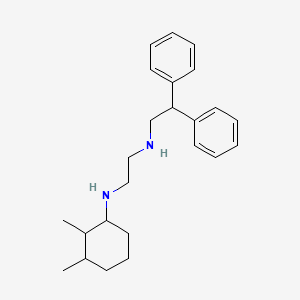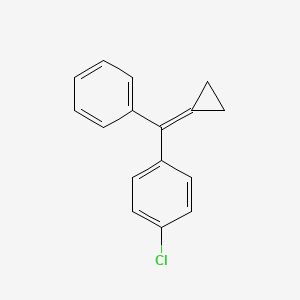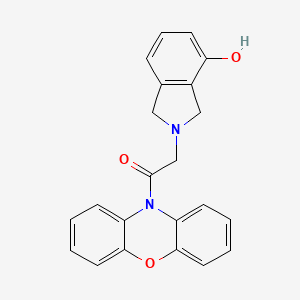
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane is an organosilicon compound characterized by the presence of a disiloxane backbone with a 2,2-diphenylethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane typically involves the reaction of 2,2-diphenylethanol with chloropentamethyldisiloxane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the siloxane bond. The general reaction scheme is as follows:
2,2-Diphenylethanol+ChloropentamethyldisiloxaneBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The siloxane bond can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the siloxane bond.
Major Products
Oxidation: Silanols or siloxane derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Silanols and corresponding alcohols.
Applications De Recherche Scientifique
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique properties, such as hydrophobic coatings and silicone-based polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane depends on its application. In organic synthesis, it acts as a reagent that can participate in various chemical reactions. In material science, its unique structural properties contribute to the formation of materials with desired characteristics. In biological applications, it may interact with molecular targets through hydrophobic interactions and other non-covalent forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Diphenylethyl)piperazine: Used in medicinal chemistry for its pharmacological properties.
2,2-Diphenylethyl isocyanate: Employed in the synthesis of polyurethanes and other polymers.
N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-thiadiazole-3-carboxamide: Investigated for its potential as an antimalarial agent.
Uniqueness
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Propriétés
Numéro CAS |
820207-16-7 |
|---|---|
Formule moléculaire |
C19H28OSi2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
2,2-diphenylethyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C19H28OSi2/c1-21(2,3)20-22(4,5)16-19(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,19H,16H2,1-5H3 |
Clé InChI |
ZWBYCKJGSKXHOE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)


![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)


![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)

![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
